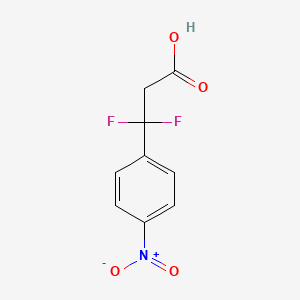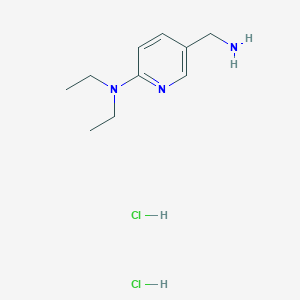
5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with an aminomethyl group and diethylamine. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride typically involves the reaction of pyridine derivatives with aminomethyl and diethylamine groups under controlled conditions. One common method involves the reductive amination of pyridine-2-carboxaldehyde with diethylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridine derivatives.
Scientific Research Applications
5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride involves its interaction with specific molecular targets. The aminomethyl and diethylamine groups allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring.
N,N-diethyl-2-aminomethylpyridine: Lacks the dihydrochloride component.
Uniqueness
5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H19Cl2N3 |
|---|---|
Molecular Weight |
252.18 g/mol |
IUPAC Name |
5-(aminomethyl)-N,N-diethylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H17N3.2ClH/c1-3-13(4-2)10-6-5-9(7-11)8-12-10;;/h5-6,8H,3-4,7,11H2,1-2H3;2*1H |
InChI Key |
PNKOGZNYFUMXEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


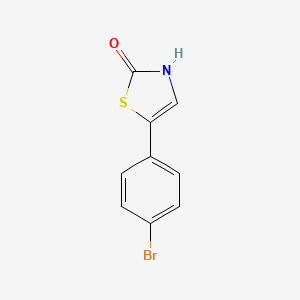
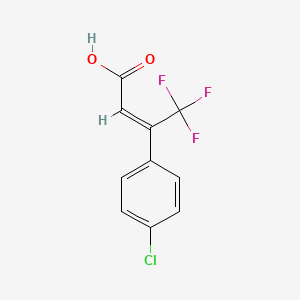
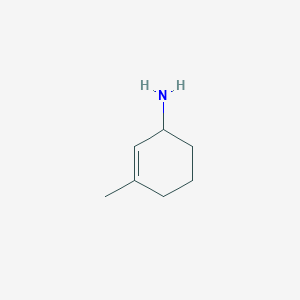

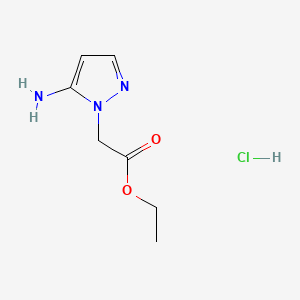
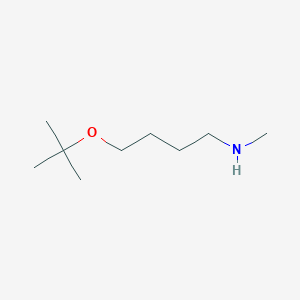
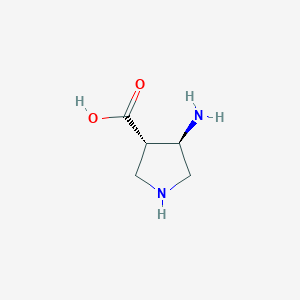
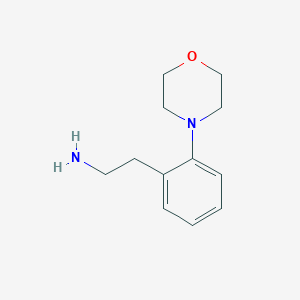


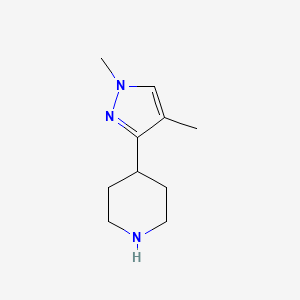
![2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13561930.png)

